

physical and chemical properties of 1-Bromo-4chlorobenzene-d4

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Compound of Interest		
Compound Name:	1-Bromo-4-chlorobenzene-d4	
Cat. No.:	B591516	Get Quote

An In-Depth Technical Guide to **1-Bromo-4-chlorobenzene-d4**

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Bromo-4-chlorobenzene-d4**, tailored for researchers, scientists, and drug development professionals. The document details its characteristics, relevant experimental protocols, and key analytical data.

Core Physical and Chemical Properties

1-Bromo-4-chlorobenzene-d4 is the deuterated analogue of 1-Bromo-4-chlorobenzene. The substitution of hydrogen with deuterium, its stable isotope, makes it a valuable tool in pharmaceutical research, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (GC-MS, LC-MS).[1] Deuteration can also alter metabolic profiles, a strategy known as "deuterium-fortification," potentially improving a drug's pharmacokinetic properties.[2]

Physicochemical Data

The following table summarizes the key physical and chemical properties of **1-Bromo-4-chlorobenzene-d4** and its non-deuterated counterpart for comparison. Properties for the deuterated compound are often estimated from the non-deuterated form, as bulk physical properties like melting and boiling points are not significantly affected by isotopic substitution.



Property	1-Bromo-4-chlorobenzene- d4	1-Bromo-4-chlorobenzene (Non-deuterated)
CAS Number	134415-42-2[3][4]	106-39-8[5]
Molecular Formula	C ₆ D ₄ BrCl[4]	C ₆ H ₄ BrCl[5][6]
Molecular Weight	195.48 g/mol [3][4]	191.45 g/mol [5][7]
Appearance	Crystals / Solid	Solid, Crystals[7]
Melting Point	64-67 °C (lit.) (estimated)	64-67 °C (lit.)[8]
Boiling Point	196 °C (lit.) (estimated)[8]	196 °C (lit.)[8]
Purity	≥98%[4]	99%
InChl Key	NHDODQWIKUYWMW- UHFFFAOYSA-N[5]	NHDODQWIKUYWMW- UHFFFAOYSA-N[5][9]

Synthesis and Chemical Reactivity

Dihalogenated aromatic compounds are valuable in synthetic organic chemistry due to the presence of two halogen atoms that allow for selective functionalization.[9]

Synthesis

A common laboratory method for synthesizing 1-Bromo-4-chlorobenzene is the Sandmeyer reaction.[9][10] This protocol can be adapted for the deuterated analogue by starting with a deuterated precursor. The general steps involve:

- Diazotization: A primary aromatic amine (e.g., 4-Bromoaniline-d4) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt.[10]
- Nucleophilic Substitution: The diazonium salt is then reacted with a copper(I) halide, such as copper(I) chloride (CuCl), which replaces the diazonium group with a chloride ion to yield the final product.[10]

Reactivity

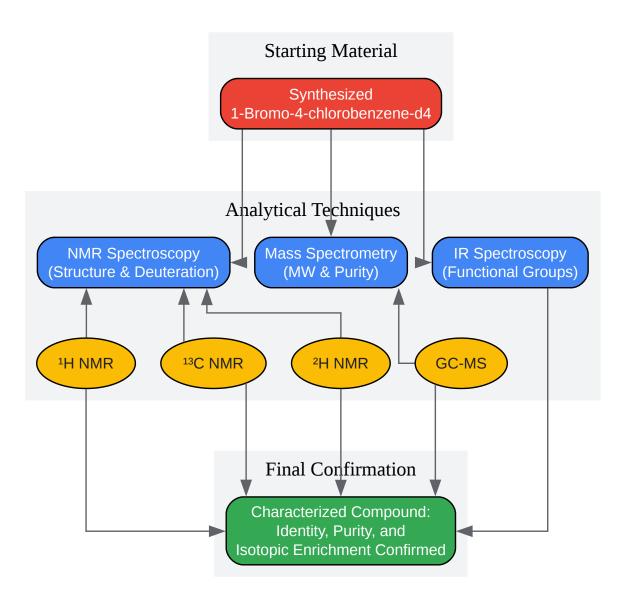


1-Bromo-4-chlorobenzene can undergo nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces one of the halides.[9] The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, controlled introduction of other functional groups. It is also a key substrate in cross-coupling reactions like Suzuki and Heck couplings.

Analytical Characterization Workflow

The comprehensive characterization of **1-Bromo-4-chlorobenzene-d4** is crucial to confirm its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[11]





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Caption: Workflow for the analytical characterization of 1-Bromo-4-chlorobenzene-d4.



Experimental Protocols

Detailed methodologies are essential for the accurate analysis of deuterated compounds.

Protocol 1: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful tool for characterizing deuterated compounds, confirming deuterium incorporation and determining isotopic purity.[2]

- Objective: To confirm the molecular structure and determine the sites and percentage of deuterium incorporation.
- Instrumentation: 300 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
- Methodology:
 - ¹H (Proton) NMR: This spectrum is used to identify and quantify any remaining protons.
 The significant reduction or absence of signals in the aromatic region compared to the non-deuterated standard confirms high levels of deuteration.
 - Expected Spectrum: For the non-deuterated analogue, the 1,4-disubstituted pattern gives two sets of doublets.[9][12] For the d4 version, these signals will be nearly absent.
 - ²H (Deuterium) NMR: This experiment directly observes the deuterium nuclei, confirming the specific sites of deuteration.
 - Key Parameters: A specific deuterium probe is used. The resulting spectrum should show a signal in the aromatic region corresponding to the C-D bonds.
 - ¹³C (Carbon-13) NMR: This analysis provides information on the carbon backbone.
 Deuteration causes small upfield shifts (isotope effects) and characteristic splitting patterns (C-D coupling), which further confirms deuteration.[2]
 - Pulse Seguence: Standard proton-decoupled single-pulse experiment.



• Number of Scans: Several hundred to thousands of scans are typically required.[2]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and assess the purity of the compound.

- Objective: To confirm the molecular weight, isotopic distribution, and chemical purity.
- · Methodology:
 - Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., nonpolar DB-5 or similar). The temperature program should be optimized to ensure good separation from any impurities.
 - MS Analysis: The mass spectrometer, operating in Electron Ionization (EI) mode, will detect the eluting compound.
- Data Analysis:
 - The mass spectrum will show the molecular ion peak (M+). For 1-Bromo-4-chlorobenzene-d4, this will be at m/z 195/197/199, reflecting the isotopic distribution of Br and Cl, shifted by +4 mass units compared to the non-deuterated compound (m/z 190/192/194).[5]
 - The purity is determined by the relative area of the main peak in the chromatogram.

Spectroscopic Data Summary



Analysis Type	Non-deuterated (C ₆ H₄BrCl)	Deuterated (C ₆ D ₄ BrCl) - Expected Observations
Mass Spec (EI)	M ⁺ peaks at m/z 190, 192, 194.[5]	M ⁺ peaks shifted to m/z 194, 196, 198 (reflecting C ₆ D ₄ BrCl). The exact pattern depends on isotopic purity.
¹ H NMR	Two doublets in the aromatic region (~7.1-7.4 ppm).[9][12]	Significant reduction or absence of signals in the aromatic region. Residual proton signals may be present.
¹³ C NMR	Shows distinct signals for the substituted and unsubstituted carbons in the aromatic ring.	Similar carbon signals but with characteristic C-D coupling patterns and slight upfield isotopic shifts.[2]
IR Spectroscopy	C-H stretching > 3000 cm ⁻¹ , C- Cl stretching, and C-Br stretching bands.[10]	Absence of aromatic C-H stretches. Presence of C-D stretching bands (typically ~2200-2300 cm ⁻¹).

Safety and Handling

1-Bromo-4-chlorobenzene is considered a hazardous substance.[7] It may cause skin and eye irritation and is harmful if inhaled or swallowed.[6][7] It is also toxic to aquatic organisms.[3][7]

- Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][13] Use a dust mask or respirator if handling as a powder.
- Handling: Use in a well-ventilated area or a fume hood. Avoid dust formation.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
- Storage: Keep containers securely sealed in a dry, well-ventilated place. Avoid contamination with oxidizing agents.[7]
- Spills: For minor spills, remove ignition sources and clean up using dry procedures to avoid generating dust. For major spills, alert emergency responders.[7]



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. p-Bromochlorobenzene | C6H4BrCl | CID 7806 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Bromochlorobenzene Wikipedia [en.wikipedia.org]
- 9. 1-Bromo-4-chlorobenzene | 106-39-8 | Benchchem [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. 4-Bromochlorobenzene(106-39-8) 1H NMR spectrum [chemicalbook.com]
- 13. echemi.com [echemi.com]
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